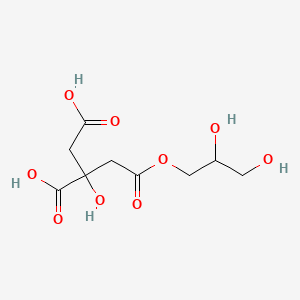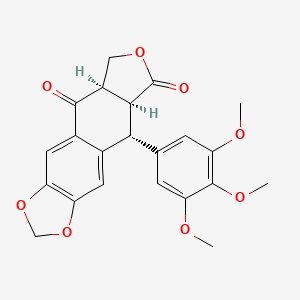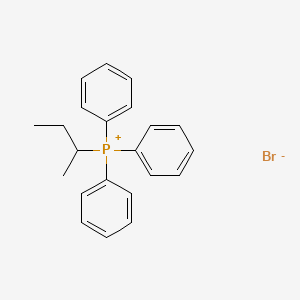
(2-Chlor-6-nitrophenyl)methanol
Übersicht
Beschreibung
2-Chloro-6-nitrobenzenemethanol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-nitrobenzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-nitrobenzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitor von PqsD in Pseudomonas aeruginosa
Verbindungen, die auf einem (2-Nitrophenyl)methanol-Gerüst basieren, zu dem auch “(2-Chlor-6-nitrophenyl)methanol” gehört, haben sich als vielversprechende Inhibitoren von PqsD erwiesen . PqsD ist ein Schlüsselenzym der Signalmolekülbiosynthese in der Zell-Zell-Kommunikation von Pseudomonas aeruginosa . Das vielversprechendste Molekül zeigte eine Anti-Biofilm-Aktivität und eine enge Bindungsweise .
Anti-Biofilm-Aktivität
Die Verbindung hat ein Potenzial für die Anti-Biofilm-Aktivität gezeigt. Biofilme sind ein Hauptgrund für die Resistenz von Bakterien gegen konventionelle Antibiotika im klinischen Einsatz . Daher könnte die Verbindung bei der Entwicklung neuer Antiinfektiva eingesetzt werden .
Zell-Zell-Kommunikation in Bakterien
Die Verbindung könnte verwendet werden, um Zell-Zell-Kommunikationssysteme wie Quorum Sensing (QS) in Bakterien zu untersuchen . QS reguliert eine Vielzahl von Virulenzfaktoren, die zur Durchbrechung der ersten Abwehrlinien und zur Schädigung des umliegenden Gewebes beitragen, was zu Dissemination, systemischem Entzündungsreaktionssyndrom, multiplen Organversagen und schließlich zum Tod des Wirts führt .
Untersuchung der bakteriellen Resistenz
Die Verbindung könnte bei der Untersuchung der bakteriellen Resistenz gegen konventionelle Antibiotika eingesetzt werden . Dies könnte zur Entwicklung effektiverer Antibiotika führen.
Entwicklung fluoreszierender Inhibitoren
Die aus der Untersuchung dieser Inhibitoren gewonnenen Daten zur Struktur-Wirkungs-Beziehung wurden zur Entwicklung fluoreszierender Inhibitoren verwendet . Dies könnte zur Entwicklung neuer Werkzeuge zur Untersuchung der Enzymaktivität und -hemmung führen.
Potenzielle Verwendung in der Synthese von heterocyclischen organischen Verbindungen
Die Verbindung wird als heterocyclische organische Verbindung eingestuft . Daher könnte sie potenziell bei der Synthese anderer heterocyclischer organischer Verbindungen verwendet werden.
Wirkmechanismus
Target of Action
(2-chloro-6-nitrophenyl)methanol, also known as Benzenemethanol, 2-chloro-6-nitro- or 2-Chloro-6-nitrobenzenemethanol, is a compound that has been studied for its potential inhibitory effects on certain enzymes. One such enzyme is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
The interaction of (2-chloro-6-nitrophenyl)methanol with its target, PqsD, results in the inhibition of this enzyme . This inhibition disrupts the normal biosynthesis of signal molecules in Pseudomonas aeruginosa, affecting its cell-to-cell communication .
Biochemical Pathways
The primary biochemical pathway affected by (2-chloro-6-nitrophenyl)methanol is the signal molecule biosynthesis in Pseudomonas aeruginosa . By inhibiting the PqsD enzyme, (2-chloro-6-nitrophenyl)methanol disrupts the production of signal molecules, which are crucial for the bacteria’s cell-to-cell communication .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 1.08, suggesting it could have good bioavailability .
Result of Action
The molecular and cellular effects of (2-chloro-6-nitrophenyl)methanol’s action primarily involve the disruption of cell-to-cell communication in Pseudomonas aeruginosa . By inhibiting the PqsD enzyme, this compound reduces the production of signal molecules, which can lead to a decrease in biofilm formation and potentially reduce the virulence of this bacterium .
Biochemische Analyse
Biochemical Properties
(2-Chloro-6-nitrophenyl)methanol has been found to interact with certain enzymes and proteins. For instance, compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The nature of these interactions involves a tight-binding mode of action, which suggests that (2-Chloro-6-nitrophenyl)methanol may bind strongly to its target molecules .
Cellular Effects
Related compounds have been shown to display anti-biofilm activity, suggesting that (2-Chloro-6-nitrophenyl)methanol could potentially influence cell function by disrupting biofilm formation
Molecular Mechanism
The exact molecular mechanism of (2-Chloro-6-nitrophenyl)methanol is not well-defined. It is known that similar compounds can inhibit the activity of the enzyme PqsD in Pseudomonas aeruginosa . This suggests that (2-Chloro-6-nitrophenyl)methanol may exert its effects at the molecular level by binding to and inhibiting certain enzymes, thereby affecting gene expression and cellular processes.
Eigenschaften
IUPAC Name |
(2-chloro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWDPRVHZOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405475 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50907-57-8 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid](/img/structure/B1587570.png)












